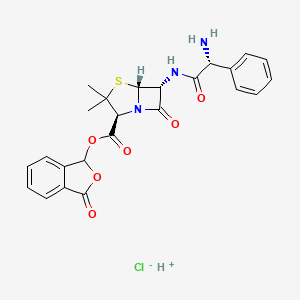

Talampicillin HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Talampicillin hydrochloride is a hydrochloride. It derives from a talampicillin.

Scientific Research Applications

Pharmacology and Clinical Effectiveness

Talampicillin HCl, known as Talpen, is an ester of ampicillin that has been studied for its pharmacology and clinical effectiveness. Upon oral administration, talampicillin is rapidly hydrolyzed in the intestinal wall to release free ampicillin into the body. Studies have shown that talampicillin results in higher blood levels than equivalent oral doses of ampicillin. Clinical studies have assessed its effectiveness against infections caused by ampicillin-sensitive organisms (Wilkinson et al., 1976).

Comparative Studies with Ampicillin

Research comparing talampicillin and ampicillin in general practice settings has found that talampicillin, at dosages containing the equivalent of 125 mg of ampicillin, proved as effective as 250 mg of ampicillin. The incidence of side effects, such as diarrhea, was significantly reduced in patients treated with talampicillin (Jaffé, Murphy, & Robinson, 1976).

Bioavailability and Metabolism

Talampicillin is well absorbed from the gastrointestinal tract, resulting in greater bioavailability of ampicillin than what is achieved with equivalent doses of ampicillin itself. Studies have confirmed a direct relationship between the dose of talampicillin administered and peak serum ampicillin concentration. It has been found to be more effective in terms of bioavailability and lack of side effects on repeated dosing compared to ampicillin (Jones, Langley, & Lees, 1978).

Efficacy in Treating Infections

Talampicillin has been shown to be effective in treating urinary infections, with a high success rate in eradicating infections caused by ampicillin-sensitive bacteria. Studies have also highlighted its lesser effect on the faecal flora compared to ampicillin, with no significant overgrowth of Candida spp or Staphylococcus aureus observed (Leigh et al., 1976).

Comparative Analysis with Other Antibiotics

In a comparison of the antibacterial activities, absorption, and excretion of talampicillin hydrochloride with those of amoxicillin and ampicillin, talampicillin hydrochloride demonstrated a broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. It was found to have a superior protective effect against certain bacterial infections compared to ampicillin and similar to that of amoxicillin (Tachibana et al., 1978).

Kinetics and Stability

Studies on the stability of talampicillin in aqueous solutions across various pH values showed that the compound's stability is influenced by the pH of the solution. The kinetics of talampicillin decomposition in solutions have been thoroughly analyzed to understand its behavior under different conditions (Pawełczyk, Płotkowiak, & Helska, 2002).

Treatment of Gonorrhoea

Talampicillin has been found effective in treating uncomplicated gonorrhea. In a study, it successfully eradicated the causative organism in a significant majority of patients treated, with a very low rate of treatment failures. The drug was also well tolerated with minimal reported side effects (Price, Fluker, & Giles, 1977).

properties

Product Name |

Talampicillin HCl |

|---|---|

Molecular Formula |

C24H24ClN3O6S |

Molecular Weight |

518 g/mol |

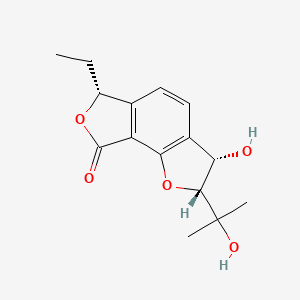

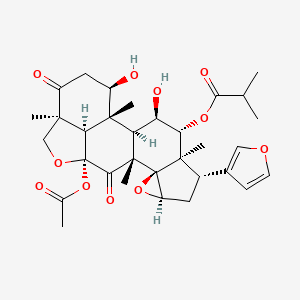

IUPAC Name |

hydron;(3-oxo-1H-2-benzofuran-1-yl) (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;chloride |

InChI |

InChI=1S/C24H23N3O6S.ClH/c1-24(2)17(22(31)33-23-14-11-7-6-10-13(14)21(30)32-23)27-19(29)16(20(27)34-24)26-18(28)15(25)12-8-4-3-5-9-12;/h3-11,15-17,20,23H,25H2,1-2H3,(H,26,28);1H/t15-,16-,17+,20-,23?;/m1./s1 |

InChI Key |

PAZSYTCTHYSIAO-WVFSJLEKSA-N |

Isomeric SMILES |

[H+].CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.[Cl-] |

Canonical SMILES |

[H+].CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.[Cl-] |

Origin of Product |

United States |

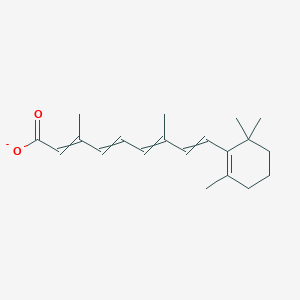

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263717.png)

![[(1S,4S,5S,12S,15S,16S)-2,13-dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24-trithia-3,14-diazahexacyclo[10.9.3.01,14.03,12.04,10.015,20]tetracosa-6,9,17,19-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B1263724.png)